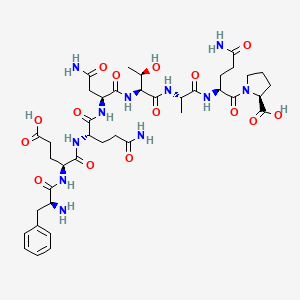

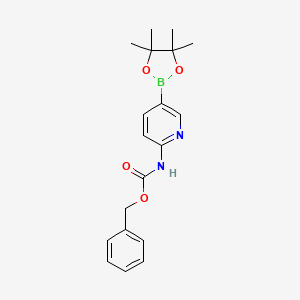

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

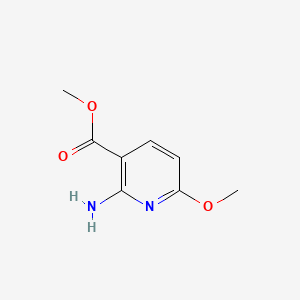

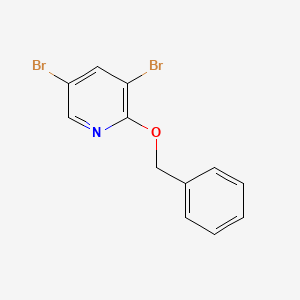

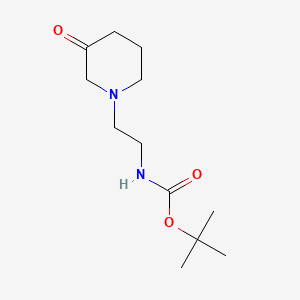

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, also known as 5-TMDBPC, is an organoboron compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize other compounds, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

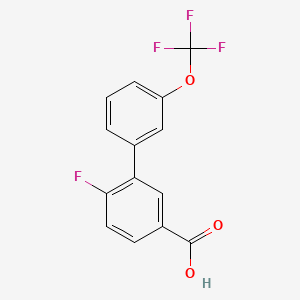

Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are pivotal intermediates in organic synthesis. Huang et al. (2021) detailed the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, emphasizing their importance as boric acid ester intermediates with benzene rings. These compounds were obtained via substitution reactions, confirmed by spectroscopy and single-crystal X-ray diffraction, with their structures further elucidated through DFT calculations, revealing physicochemical properties and confirming the accuracy of the molecular structures optimized by DFT with the crystal structures determined by X-ray diffraction Huang et al., 2021.

Boronate Ester Applications

Boronate esters, such as those derived from the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, play a crucial role in the Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. Takagi and Yamakawa (2013) investigated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via Pd-catalyzed borylation of arylbromides, demonstrating the effectiveness of this method in the borylation of arylbromides bearing sulfonyl groups Takagi & Yamakawa, 2013.

Material Science Applications

In the realm of material science, Zhu et al. (2007) discussed the synthesis of highly luminescent conjugated polymers prepared upon Suzuki coupling, incorporating 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl units. These polymers exhibit brilliant red colors and were synthesized using a series of precursors including the dioxaborolan-2-yl moiety, highlighting the role of such compounds in developing new materials with potential applications in electronics and photonics Zhu et al., 2007.

Mechanism of Action

Target of Action

Boronic acids and their esters are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . They can target a variety of organic compounds to form carbon-carbon bonds .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the compound forms a bond with a transition metal catalyst, such as palladium. The boron compound then transfers the organic group it is bonded to (in this case, the aminopyridine moiety) to the metal .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is widely used in the synthesis of biologically active compounds . Therefore, the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

Factors such as its solubility in organic solvents and its stability under various conditions would likely influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of organic synthesis, its primary effect would be the formation of new carbon-carbon bonds .

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst would likely influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been used as reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key process in the synthesis of many organic compounds .

Molecular Mechanism

It is possible that the compound could interact with biomolecules through its boronic acid pinacol ester group

Properties

IUPAC Name |

benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-11-16(21-12-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTOHEZTSVNZCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682314 |

Source

|

| Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-32-9 |

Source

|

| Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B595470.png)